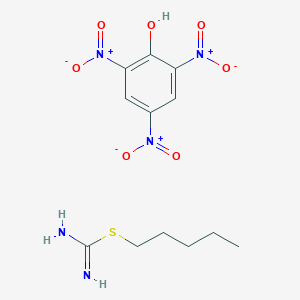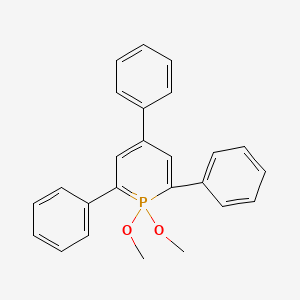
Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- is a chemical compound with the molecular formula C₂₅H₂₃O₂P and a molecular weight of 386.4227 g/mol . This compound is known for its unique structure, which includes a phosphorin ring substituted with three phenyl groups and two methoxy groups. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- typically involves the reaction of triphenylphosphine with formaldehyde and methanol under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphorins depending on the reagents used.
Applications De Recherche Scientifique
Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- is utilized in several scientific research fields:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorin, 2,4,6-tris(1,1-dimethylethyl)-1,1-dihydro-1,1-dimethoxy-: This compound has similar structural features but different substituents.
Triphenylphosphine: A related compound with three phenyl groups attached to a phosphorus atom.
Uniqueness
Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- is unique due to its specific substitution pattern and the presence of methoxy groups, which impart distinct chemical properties and reactivity compared to other phosphorins.
Propriétés
Numéro CAS |
20995-67-9 |
|---|---|
Formule moléculaire |
C25H23O2P |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
1,1-dimethoxy-2,4,6-triphenyl-1λ5-phosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C25H23O2P/c1-26-28(27-2)24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(28)22-16-10-5-11-17-22/h3-19H,1-2H3 |
Clé InChI |
BWDJCRHSFXAABL-UHFFFAOYSA-N |
SMILES canonique |
COP1(=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



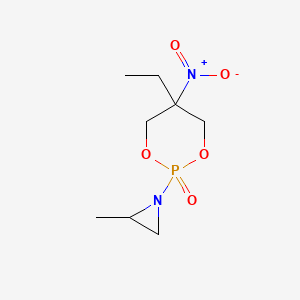
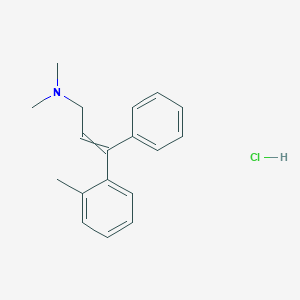
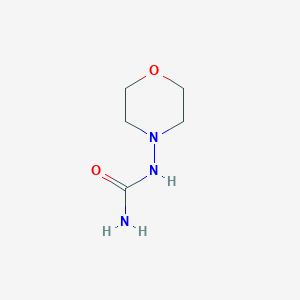
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)

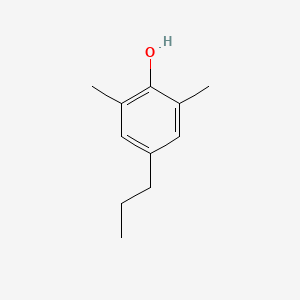
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)

![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)

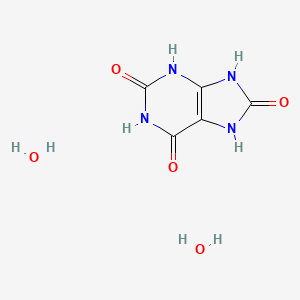
![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)
